5,5'-Dimethyl-2,2'-dinitro-1,1'-biphenyl
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Overview
Description
5,5’-Dimethyl-2,2’-dinitro-1,1’-biphenyl is an organic compound with the molecular formula C14H12N2O4 It is a derivative of biphenyl, characterized by the presence of two nitro groups and two methyl groups attached to the biphenyl core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Dimethyl-2,2’-dinitro-1,1’-biphenyl typically involves nitration of 5,5’-dimethyl-1,1’-biphenyl. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration or decomposition of the product.
Industrial Production Methods
Industrial production of 5,5’-Dimethyl-2,2’-dinitro-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
5,5’-Dimethyl-2,2’-dinitro-1,1’-biphenyl undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.
Substitution: Electrophilic reagents such as halogens or sulfonic acids in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: 5,5’-Dimethyl-2,2’-diamino-1,1’-biphenyl.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Scientific Research Applications
5,5’-Dimethyl-2,2’-dinitro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,5’-Dimethyl-2,2’-dinitro-1,1’-biphenyl involves its interaction with molecular targets through its nitro and methyl groups. The nitro groups can undergo redox reactions, while the methyl groups can participate in hydrophobic interactions. These interactions can affect the compound’s reactivity and its ability to interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
2,2’-Dinitrobiphenyl: Similar structure but lacks the methyl groups.
5,5’-Dimethyl-1,1’-biphenyl: Similar structure but lacks the nitro groups.
2,2’-Dimethyl-6,6’-dinitro-1,1’-biphenyl: Similar structure with different positions of the nitro groups.
Uniqueness
5,5’-Dimethyl-2,2’-dinitro-1,1’-biphenyl is unique due to the presence of both nitro and methyl groups, which confer distinct chemical properties and reactivity. The combination of these functional groups allows for a wide range of chemical transformations and applications that are not possible with similar compounds lacking one or both groups.
Properties
CAS No. |
114324-70-8 |
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Molecular Formula |
C14H12N2O4 |
Molecular Weight |
272.26 g/mol |
IUPAC Name |
4-methyl-2-(5-methyl-2-nitrophenyl)-1-nitrobenzene |
InChI |
InChI=1S/C14H12N2O4/c1-9-3-5-13(15(17)18)11(7-9)12-8-10(2)4-6-14(12)16(19)20/h3-8H,1-2H3 |
InChI Key |
YQCPLBJIOFDPLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])C2=C(C=CC(=C2)C)[N+](=O)[O-] |
Origin of Product |
United States |
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